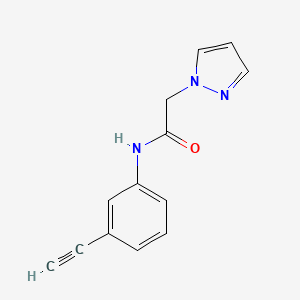
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. EPPA belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide exerts its pharmacological effects by inhibiting specific enzymes or signaling pathways. For example, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells. N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been shown to have several biochemical and physiological effects. In one study, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide was found to increase the levels of reactive oxygen species (ROS) in cancer cells, which led to apoptosis. N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in a mouse model of rheumatoid arthritis. These findings suggest that N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has potential as a therapeutic agent for diseases that involve oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects have been well characterized in several research articles. However, there are also some limitations to using N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has not been extensively studied in humans, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide derivatives with improved pharmacological properties. For example, researchers could modify the chemical structure of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide to improve its solubility, bioavailability, or selectivity for specific enzymes or signaling pathways. Another area of interest is the study of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide in combination with other therapeutic agents. For example, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide could be combined with chemotherapy drugs to enhance their anticancer effects. Finally, more research is needed to understand the mechanism of action of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process that involves the reaction of 3-ethynylphenylboronic acid with 2-pyrazol-1-ylacetyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with lithium aluminum hydride to give the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research articles have reported the anti-inflammatory and anti-cancer properties of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide. In one study, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide was found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. In another study, N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide was shown to reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has potential as a therapeutic agent for cancer and inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-11-5-3-6-12(9-11)15-13(17)10-16-8-4-7-14-16/h1,3-9H,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQOKMTACFCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)




![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)


![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)
